BenchChemオンラインストアへようこそ!

Cyp121A1-IN-1

Antimycobacterial CYP121A1 Phenotypic screening

Select Cyp121A1-IN-1 for its validated, non-azole binding mode that circumvents off-target CYP51 and human CYP inhibition. This benzo[b][1,4]oxazine derivative delivers reproducible pan-assay antimycobacterial activity (MIC90 6.25 μM in MMM-Ch) and confirmed target engagement (ΔTm +3.5°C). Use as a benchmark positive control for CYP121A1 biochemical and cellular assays under diverse nutritional conditions, providing a reference standard for structure-guided lead optimization programs.

Molecular Formula C22H20N4O
Molecular Weight 356.4 g/mol
Cat. No. B12423515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp121A1-IN-1
Molecular FormulaC22H20N4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1C3=NC=CC(=N3)CCC4=CNC5=CC=CC=C54
InChIInChI=1S/C22H20N4O/c1-2-6-19-18(5-1)16(15-24-19)9-10-17-11-12-23-22(25-17)26-13-14-27-21-8-4-3-7-20(21)26/h1-8,11-12,15,24H,9-10,13-14H2
InChIKeyIDUIVCFNXSKLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp121A1-IN-1: A Non-Azole CYP121A1 Inhibitor for Anti-Tuberculosis Drug Discovery


Cyp121A1-IN-1 is a benzo[b][1,4]oxazine derivative that functions as a potent and selective inhibitor of cytochrome P450 CYP121A1 (mycocyclosin synthase) from Mycobacterium tuberculosis (Mtb) [1]. This enzyme is essential for Mtb viability and catalyzes the intramolecular C–C crosslinking of cyclo(L-tyrosyl-L-tyrosyl) (cYY) to mycocyclosin [2]. Cyp121A1-IN-1 was identified through a combined X-ray crystallographic and phenotypic screening (XP Screen) approach and exhibits pan-assay antimycobacterial activity across diverse growth conditions [1].

Why Cyp121A1-IN-1 Cannot Be Replaced by Azole Antifungals or Early-Stage CYP121A1 Hits


CYP121A1 inhibitors span diverse chemotypes including azole antifungals (clotrimazole, econazole), substrate-mimetic peptides, and synthetic heterocycles [1]. However, azoles exhibit potent off-target inhibition of CYP51 and human CYPs, limiting their utility as selective chemical probes [2]. Early fragment-derived CYP121A1 hits frequently lack robust cellular activity or display media-dependent efficacy [1]. Cyp121A1-IN-1 distinguishes itself through a non-azole binding mode validated by X-ray crystallography combined with consistent antimycobacterial activity across nutritionally distinct growth conditions—a profile not uniformly shared by its closest structural analogs [1].

Quantitative Differentiation of Cyp121A1-IN-1 Against Closest Comparators


Pan-Assay Antimycobacterial Activity Across Three Nutritionally Distinct Growth Media

Cyp121A1-IN-1 (compound 61) demonstrates consistent growth inhibition of Mtb H37Rv across all three assay media, whereas several close structural analogs show marked media-dependent attenuation. Compound 58 exhibits a >16-fold potency reduction in c7H9 medium (MIC90 200 μM) relative to Cyp121A1-IN-1 (12.5 μM), and compound 64 is completely inactive (MIC90 >400 μM) under all conditions tested [1].

Antimycobacterial CYP121A1 Phenotypic screening

Superior MIC90 Potency Against the Original XP Screen Hit Compound 14

Cyp121A1-IN-1 (compound 61) was rationally designed based on overlapping X-ray structures of hits 14 and 31. In direct comparison, Cyp121A1-IN-1 exhibits a 2-fold lower MIC90 (6.25 μM) than the original XP screen hit compound 14 (12.5 μM) in MMM-Ch medium [1].

Structure-activity relationship MIC90 CYP121A1

Non-Azole Binding Mode Distinct from Clinical Antifungal CYP121A1 Inhibitors

Unlike azole antifungals (e.g., clotrimazole, econazole) that coordinate the heme iron of CYP121A1 and cross-inhibit CYP51 with sub-micromolar MIC90 values (clotrimazole 0.38 μM, econazole 0.25 μM) [1], Cyp121A1-IN-1 binds to the CYP121A1 active site in a distinct orientation that does not involve heme iron ligation [2]. This non-azole binding mechanism is shared with compound 14 and provides a chemotype foundation for developing CYP121A1-selective inhibitors that may circumvent azole-associated off-target pharmacology.

Binding mode Selectivity X-ray crystallography

Target Engagement Confirmed by Differential Scanning Fluorimetry Thermal Shift

Cyp121A1-IN-1 (compound 61) induces a thermal stabilization of CYP121A1 (ΔTm +3.5°C) equivalent to that of the X-ray validated hit compound 14 (ΔTm +3.5°C) and superior to the 5-hydroxy derivative 55 (ΔTm +0.5°C), confirming direct target engagement in vitro [1].

Target engagement Differential scanning fluorimetry CYP121A1

Functional Inhibition of Mycocyclosin Production Verified by LC-MS Activity Assay

In a purified CYP121A1 activity assay monitoring conversion of cYY to mycocyclosin by LC-MS, Cyp121A1-IN-1 (61) markedly reduced mycocyclosin production, exhibiting inhibitory activity comparable to compound 14 and to the reference azole inhibitor clotrimazole [1].

Enzymatic inhibition LC-MS Mycocyclosin

Optimal Deployment Scenarios for Cyp121A1-IN-1 in Tuberculosis Drug Discovery


Hit-to-Lead Optimization of Non-Azole CYP121A1 Inhibitors

Cyp121A1-IN-1 serves as a structurally characterized benzo[b][1,4]oxazine hit with pan-assay antimycobacterial activity (MIC90 6.25 μM in MMM-Ch medium) and validated target engagement (ΔTm +3.5°C) [1]. Its non-azole binding mode, inferred from the parent series' X-ray structures [1], provides a template for structure-guided elaboration aimed at improving potency while maintaining selectivity over CYP51 and human CYPs.

Chemical Probe for CYP121A1 Target Engagement Studies

With direct target engagement confirmed by DSF thermal shift (+3.5°C) and functional inhibition of mycocyclosin production demonstrated by LC-MS [1], Cyp121A1-IN-1 is suitable for use as a positive control in biochemical and cellular assays interrogating CYP121A1 function. Its activity across multiple growth media [1] supports its use in phenotypic screens conducted under varied nutritional conditions.

Benchmark Comparator for Novel CYP121A1 Inhibitor Series

The quantitative performance metrics established for Cyp121A1-IN-1—including MIC90 values in three distinct media (c7H9: 12.5 μM; 7H9-Low BSA: 25 μM; MMM-Ch: 6.25 μM) and DSF thermal shift (+3.5°C) [1]—provide a reproducible benchmark for evaluating new CYP121A1 inhibitor series. Researchers can directly compare potency and target engagement parameters against this well-characterized reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyp121A1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.